molecular formula C15H14F3N3OS B2818172 N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide CAS No. 1797083-99-8

N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide

Cat. No.: B2818172
CAS No.: 1797083-99-8
M. Wt: 341.35
InChI Key: VXDLGEUWKVOVHM-UHFFFAOYSA-N
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Description

N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a pyrrolidine ring, and a thiophene carboxamide group

Scientific Research Applications

N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor . The final step involves the formation of the thiophene carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide is unique due to the combination of its trifluoromethyl, pyridine, pyrrolidine, and thiophene carboxamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3OS/c16-15(17,18)11-1-2-13(19-7-11)21-5-3-12(8-21)20-14(22)10-4-6-23-9-10/h1-2,4,6-7,9,12H,3,5,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDLGEUWKVOVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CSC=C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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